molecular formula C46H44N6O8 B12776244 L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- CAS No. 173094-26-3

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)-

Cat. No.: B12776244
CAS No.: 173094-26-3
M. Wt: 808.9 g/mol
InChI Key: SAIHLPVEVOOIMK-QSJDGAHRSA-N
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Description

Table 1: Key Structural Attributes

Attribute Description
Core scaffold L-Altritol (1,2,5,6-tetradeoxy)
Substituents 1,6-Diphenyl; 2,5-bis(benzoyl-2-pyridinylmethoxy carbonylamino) groups
Molecular formula C₄₀H₃₆N₆O₈
Molecular weight 808.9 g/mol

Properties

CAS No.

173094-26-3

Molecular Formula

C46H44N6O8

Molecular Weight

808.9 g/mol

IUPAC Name

pyridin-2-ylmethyl N-[2-[[(2S,3S,4R,5S)-3,4-dihydroxy-1,6-diphenyl-5-[[2-(pyridin-2-ylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C46H44N6O8/c53-41(39(27-31-15-3-1-4-16-31)49-43(55)35-21-7-9-23-37(35)51-45(57)59-29-33-19-11-13-25-47-33)42(54)40(28-32-17-5-2-6-18-32)50-44(56)36-22-8-10-24-38(36)52-46(58)60-30-34-20-12-14-26-48-34/h1-26,39-42,53-54H,27-30H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-,41-,42+/m0/s1

InChI Key

SAIHLPVEVOOIMK-QSJDGAHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=N4)O)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=N6

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=N4)O)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=N6

Origin of Product

United States

Preparation Methods

Protection of Functional Groups

The preparation begins with the protection of reactive functional groups such as hydroxyl and amino groups to prevent undesirable side reactions:

  • Hydroxyl Group Protection : Common protecting groups include benzyl or tert-butyldimethylsilyl (TBDMS). These groups are introduced via silylation or benzylation reactions.
  • Amino Group Protection : Carbamate derivatives like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are typically employed.

Formation of Key Intermediates

Key intermediates are synthesized through a combination of esterification, amidation, and reduction reactions:

  • Esterification : The formation of ester bonds between hydroxyl groups and carboxylic acids is achieved using reagents like dicyclohexylcarbodiimide (DCC).
  • Amidation : Amino groups are coupled with benzoyl derivatives under mild conditions using coupling agents such as N-hydroxybenzotriazole (HOBt).
  • Reduction : Reduction of intermediates is carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Deprotection and Final Assembly

After forming the intermediates:

  • Protecting groups are removed using acidic or hydrogenolytic conditions.
  • The final product is assembled through coupling reactions between the deprotected intermediates and specific functionalized reagents.

Optimization of Reaction Parameters

Solvents

The choice of solvent significantly impacts reaction efficiency:

  • Polar Aprotic Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for amidation reactions.
  • Non-polar Solvents : Dichloromethane (DCM) is used during protection steps to ensure solubility.

Catalysts

Catalysts are used to enhance reaction rates:

Temperature Control

Reaction temperatures vary depending on the step:

  • Low temperatures (-10°C to 0°C) for sensitive reactions like amidation.
  • Elevated temperatures (50°C to 80°C) for esterification.

Purification Techniques

To ensure high purity:

  • Chromatography : Flash column chromatography is employed to separate intermediates.
  • Crystallization : Recrystallization from solvents like ethanol or acetone enhances product purity.

Data Table: Reaction Steps and Conditions

Step Reagents/Conditions Outcome
Hydroxyl Protection TBDMS-Cl, imidazole, DCM Protected hydroxyl groups
Amino Protection Boc anhydride, TEA, DCM Protected amino groups
Esterification Benzoyl chloride, HOBt, DMF Formation of ester bonds
Amidation Benzoyl derivatives, DCC, DMF Formation of amide bonds
Reduction NaBH4 or LiAlH4 Reduced intermediates
Deprotection TFA or H2/Pd Removal of protecting groups
Final Coupling Functionalized reagents Target compound

Challenges and Solutions

Low Yield in Amidation

Solution: Use optimized molar ratios of coupling agents and reagents to improve yield.

Impurities During Deprotection

Solution: Employ mild deprotection conditions to minimize side reactions.

Scalability

Solution: Optimize reaction conditions in small-scale trials before scaling up.

Chemical Reactions Analysis

Types of Reactions

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The presence of multiple functional groups allows for a range of substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halides and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Altritol-Modified Nucleic Acids

Altritol-modified nucleic acids (ANAs) have shown promise in enhancing the efficacy of small interfering RNAs (siRNAs). Research indicates that siRNAs modified with altritol can support RNA-like A-form structures when included in oligonucleotide duplexes. This modification has been linked to improved pharmacological effectiveness in targeting genes such as MDR1 (multidrug resistance gene). Notably, ANA-modified siRNAs demonstrated enhanced activity compared to unmodified controls, particularly when modifications were strategically placed at the 3' end of the strands .

Inhibition of Hepatitis B Virus

Another significant application of L-Altritol is in the development of therapeutic agents against hepatitis B virus (HBV). Studies have shown that ANA siRNAs can effectively silence HBV replication in vivo without inducing toxicity. In a stringent HBV transgenic mouse model, these modified siRNAs achieved approximately 50% inhibition of viral replication. This was accomplished through lipoplex formulations that enhanced delivery efficiency while minimizing off-target effects and immunostimulation .

Enhanced Delivery Mechanisms

The incorporation of altritol modifications into drug delivery systems has been explored to improve the stability and efficacy of therapeutic agents. For instance, altritol-modified siRNAs have been encapsulated in liposomes to enhance their delivery to target cells. The presence of altritol not only aids in cellular uptake but also helps in reducing immune responses typically associated with unmodified siRNA formulations .

Case Studies

Several case studies have highlighted the effectiveness of altritol-modified compounds in drug delivery systems:

  • Study on HBV Treatment : In a study involving ANA siRNA lipoplexes administered to mice, significant reductions in pro-inflammatory cytokines were observed compared to unmodified siRNA treatments. This suggests that altritol modifications can mitigate adverse immune responses while maintaining therapeutic efficacy .
  • MDR1 Gene Targeting : Another investigation focused on the use of altritol-modified siRNAs targeting the MDR1 gene showed improved accumulation of therapeutic substrates within resistant cancer cells, leading to enhanced drug sensitivity .

Enzyme Interactions

L-Altritol's structure allows it to interact favorably with various enzymes involved in nucleic acid metabolism. The modification of nucleotides with altritol can influence their recognition and processing by enzymes such as DNA topoisomerases and polymerases .

Synthesis and Characterization

The synthesis of L-Altritol and its derivatives has been achieved through various chemical pathways that ensure high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry have been employed for structural characterization, confirming the integrity and functionality of these compounds for biological applications .

Mechanism of Action

The mechanism by which L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare CAS 129491-65-2 with structurally or functionally related compounds from the evidence:

Property CAS 129491-65-2 tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98760-08-8) Carbamic acid,N-[(1S,2S)-2,3-dihydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester (CAS 149451-80-9)
Backbone L-Altritol (tetradeoxy) Epoxide (oxirane)-containing alkyl chain Dihydroxypropyl with phenylmethyl group
Functional Groups Bis-amide, pyridinylmethoxy carbonyl, diphenyl tert-Butyl carbamate, epoxide, phenylethyl tert-Butyl carbamate, dihydroxy, phenylmethyl
Polarity Low (due to deoxygenation and phenyl groups) Moderate (epoxide and carbamate balance hydrophilicity) High (dihydroxy and carbamate groups)
Potential Reactivity Amide hydrolysis, pyridine-metal coordination Epoxide ring-opening, carbamate deprotection Carbamate deprotection, hydroxyl group derivatization
Therapeutic Relevance Underexplored; possible enzyme inhibition or receptor binding Intermediate in chiral drug synthesis (e.g., β-blockers) Potential prodrug or peptide mimetic

Key Research Findings:

Structural Complexity vs. Stability :

  • CAS 129491-65-2’s bis-amide linkages may confer greater hydrolytic stability compared to carbamate-based analogs like CAS 98760-08-8, which are prone to acidic or enzymatic cleavage .
  • The pyridinylmethoxy carbonyl groups introduce a unique dual functionality: hydrogen-bond acceptors (amide) and metal-binding sites (pyridine), absent in simpler carbamates .

Solubility and Bioavailability :

  • The 1,6-diphenyl groups in CAS 129491-65-2 significantly reduce aqueous solubility compared to dihydroxypropyl derivatives (e.g., CAS 149451-80-9). This may limit its utility in aqueous-phase reactions or drug formulations without solubilizing agents.

Synthetic Utility :

  • While CAS 98760-08-8 is widely used as a chiral building block for epoxide-based drugs, CAS 129491-65-2’s niche lies in supramolecular or coordination chemistry due to its pyridine units.

Biological Activity

L-Altritol, specifically the compound designated as L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)-, is a chemically modified sugar alcohol that has garnered interest for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

L-Altritol is a polyol with multiple modifications that enhance its interaction with biological systems. The molecular formula is C46H44N6OC_{46}H_{44}N_{6}O, indicating a complex structure that includes phenyl groups and amino acid derivatives which likely contribute to its bioactivity .

1. RNA Interference and siRNA Modification

One of the primary areas of research regarding L-Altritol involves its application in the modification of small interfering RNAs (siRNAs). Studies have shown that altritol-modified siRNAs exhibit improved efficacy in targeting specific genes associated with cancer, such as the B-Raf oncogene. The modifications enhance the stability and duration of action of these siRNAs:

  • Efficacy : Altritol modifications at specific positions in siRNA duplexes significantly increase their ability to induce apoptosis in melanoma cells by effectively reducing B-Raf protein levels .
  • Duration of Action : The modified siRNAs demonstrated a prolonged effect compared to unmodified controls, maintaining lower B-Raf levels for an extended period post-treatment .

2. Inhibition of Drug Resistance

Another critical aspect of L-Altritol's biological activity is its role in overcoming multidrug resistance (MDR) in cancer therapy. Research indicates that altritol-modified nucleic acids can effectively reduce the expression of P-glycoprotein (Pgp), a key player in drug resistance mechanisms:

  • Mechanism : The altritol modifications allow for better binding and stability in cellular environments, leading to enhanced uptake and efficacy against resistant cancer cells .
  • Outcomes : Treatment with altritol-modified siRNAs resulted in reduced MDR1 gene expression and increased accumulation of chemotherapeutic agents within resistant cells .

Study 1: Melanoma Cell Lines

In a controlled study involving A375 melanoma cell lines treated with altritol-modified siRNAs targeting the B-Raf oncogene:

  • Results : Significant increases in apoptosis were noted at concentrations as low as 50 nM. The hexitol-modified siRNAs showed approximately double the effectiveness compared to unmodified counterparts .
Treatment TypeApoptosis Induction (%)Concentration (nM)
Unmodified siRNA25%50
Altritol-modified siRNA50%50

Study 2: Drug Resistance in Cancer Cells

Another study focused on drug-resistant NIH-3T3-MDR cells treated with altritol-modified oligonucleotides:

  • Results : The modified siRNAs led to significant reductions in P-glycoprotein levels and improved drug accumulation:
Treatment TypeP-glycoprotein Expression Reduction (%)Drug Accumulation (Rhodamine 123)
Control10%Low
Altritol-modified siRNA60%High

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